molecular formula C20H23N3O3 B3441624 [4-(2,3-DIMETHYLPHENYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE

[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE

Cat. No.: B3441624
M. Wt: 353.4 g/mol
InChI Key: UQGJUGQRCFKPFM-UHFFFAOYSA-N
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Description

4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE is a complex organic compound that features a piperazine ring substituted with a 2,3-dimethylphenyl group and a 3-methyl-4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow processes can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular function and signaling pathways . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-DIMETHYLPHENYL)PIPERAZINOMETHANONE is unique due to its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-14-5-4-6-19(16(14)3)21-9-11-22(12-10-21)20(24)17-7-8-18(23(25)26)15(2)13-17/h4-8,13H,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGJUGQRCFKPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE
Reactant of Route 2
Reactant of Route 2
[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE
Reactant of Route 3
Reactant of Route 3
[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE
Reactant of Route 4
Reactant of Route 4
[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE
Reactant of Route 5
Reactant of Route 5
[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE
Reactant of Route 6
Reactant of Route 6
[4-(2,3-DIMETHYLPHENYL)PIPERAZINO](3-METHYL-4-NITROPHENYL)METHANONE

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